1-Butil-3-metilimidazolio trifluorometanosulfonato

Descripción general

Descripción

1-Butyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid commonly used in synthetic chemistry. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents . This compound is often utilized as a solvent, reagent, and catalyst in various chemical reactions.

Aplicaciones Científicas De Investigación

1-Butyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

1-Butyl-3-methylimidazolium trifluoromethanesulfonate, also known as BMIM OTf, is a versatile ionic liquid commonly used in synthetic chemistry . It primarily targets chemical reactions, acting as a solvent or a reagent in various chemical processes .

Mode of Action

BMIM OTf interacts with its targets by facilitating chemical reactions. For instance, it can act as a glycosylation promoter in the synthesis of oligosaccharides from thiophenyl and trichloroacetimidate glycoside donors . It can also be used as a solvent for the extraction of sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons .

Biochemical Pathways

The exact biochemical pathways affected by BMIM OTf are dependent on the specific chemical reactions it is involved in. For example, in the synthesis of oligosaccharides, BMIM OTf can affect the glycosylation pathway .

Pharmacokinetics

Instead, its properties as a solvent, such as its density (1.292 g/mL at 20 °C) and refractive index (n20/D 1.434), influence its behavior in chemical reactions .

Result of Action

The molecular and cellular effects of BMIM OTf’s action are dependent on the specific chemical reactions it is involved in. For instance, in the synthesis of oligosaccharides, BMIM OTf can promote the formation of glycosidic bonds .

Action Environment

The action, efficacy, and stability of BMIM OTf can be influenced by various environmental factors. For example, the temperature and pH can affect the phase diagram of a phosphate/BMIM OTf system . Additionally, the presence of other substances, such as ethanol, can also influence the interactions between BMIM OTf and other compounds .

Métodos De Preparación

1-Butyl-3-methylimidazolium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions and yields the desired ionic liquid with high purity . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.

Análisis De Reacciones Químicas

1-Butyl-3-methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: The ionic liquid can be involved in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Reactions involving 1-butyl-3-methylimidazolium trifluoromethanesulfonate often use reagents such as bismuth triflate and thiophenyl glycoside donors under controlled temperature and pressure conditions

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used.

Comparación Con Compuestos Similares

1-Butyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium hydrogen sulfate

- 1-Butyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium chloride

These compounds share similar properties but differ in their anionic components, which can influence their solubility, reactivity, and applications. The uniqueness of 1-butyl-3-methylimidazolium trifluoromethanesulfonate lies in its trifluoromethanesulfonate anion, which imparts distinct chemical and physical properties, making it suitable for specific applications in synthetic chemistry and industrial processes .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CHF3O3S/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)8(5,6)7/h6-8H,3-5H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZPYEHDSAQGAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

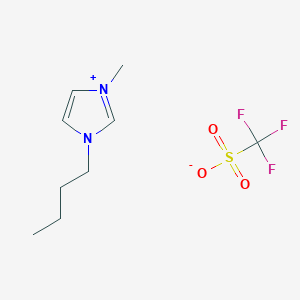

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049232 | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-66-2 | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 174899-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethansulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium trifluoromethanesulfonate?

A1: The molecular formula of 1-butyl-3-methylimidazolium trifluoromethanesulfonate is C10H15F3N2O3S, and its molecular weight is 286.28 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize [BMIM][OTf]?

A2: Several spectroscopic techniques are employed to characterize [BMIM][OTf], including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] NMR, particularly 1H NMR, helps determine the structure and purity of [BMIM][OTf] by analyzing the chemical shifts and coupling patterns of its protons.

- Infrared (IR) Spectroscopy: [, ] IR spectroscopy reveals information about the functional groups present in [BMIM][OTf] based on their characteristic vibrational frequencies.

- Raman Spectroscopy: [, , ] Raman spectroscopy provides complementary information to IR spectroscopy, particularly valuable for analyzing vibrational modes of the anion (trifluoromethanesulfonate).

- Sum-Frequency Generation (SFG) Spectroscopy: [] SFG is a surface-sensitive technique used to probe the molecular organization and orientation of [BMIM][OTf] at interfaces, such as the air/liquid interface.

Q3: Does the structure of [BMIM][OTf] change at different temperatures?

A3: Yes, temperature significantly affects the structure and properties of [BMIM][OTf]. For instance, temperature-programmed time-of-flight secondary ion mass spectrometry studies revealed that a glassy [BMIM][OTf] film undergoes crystallization at around 230 K. [] This structural change was indicated by an increase in the [bmim]+ yield.

Q4: How does the addition of [BMIM][OTf] affect the properties of polymers like PVDF and PVDF-HFP?

A4: Incorporating [BMIM][OTf] into polymers like PVDF and PVDF-HFP leads to plasticization and changes in their polymorphs. [] Studies employing Differential Scanning Calorimetry and Raman Spectroscopy revealed a transformation from the non-polar α-phase to the polar β-phase in these polymers upon [BMIM][OTf] addition. This plasticization enhances gas permeability, making these composite materials attractive for applications like gas separation.

Q5: How does [BMIM][OTf] interact with metal oxides like aluminum oxide?

A5: High-pressure infrared spectroscopy studies revealed that [BMIM][OTf] interacts with nano-aluminum oxide surfaces, affecting the local structure of both the cations and anions of the ionic liquid. [] This interaction becomes more pronounced under high pressure, leading to pressure-enhanced Al2O3/ionic liquid interactions.

Q6: Can [BMIM][OTf] be used to improve the performance of lithium batteries?

A6: Yes, [BMIM][OTf] has shown potential for enhancing the performance of lithium batteries. When blended with poly(ethylene oxide)-lithium bis(trifluoromethane sulfonyl)imide (PEO-LiTFSI), it significantly increases ionic conductivity, especially at lower temperatures. [] This enhancement makes [BMIM][OTf] promising for developing solid polymer electrolytes with improved performance.

Q7: How does [BMIM][OTf] influence the solubility of carbon dioxide?

A7: [BMIM][OTf] exhibits significant CO2 solubility, making it relevant for CO2 capture and separation applications. [] The solubility of CO2 in [BMIM][OTf] has been studied over a wide range of temperatures and pressures, providing valuable data for designing and optimizing CO2 capture processes.

Q8: Can [BMIM][OTf] be used as a solvent for chemical reactions?

A8: Yes, [BMIM][OTf] can act as a solvent and a promoter in various chemical reactions. For example, it has shown promising results in:

- Glycosylation Reactions: [] [BMIM][OTf] significantly enhances the rate and yield of glycosylation reactions catalyzed by scandium triflate.

- Friedel-Crafts Benzoylation: [] Bismuth trifluoromethanesulfonate, in conjunction with [BMIM][OTf] under microwave irradiation, facilitates efficient benzoylation of activated arenes and naphthalene.

Q9: How does [BMIM][OTf] affect the stability and activity of enzymes?

A9: The impact of [BMIM][OTf] on enzyme stability and activity is complex and depends on the specific enzyme and its environment. Studies on Bacillus subtilis lipase A (BSLA) revealed that certain amino acid substitutions could increase the enzyme's resistance to [BMIM][OTf]. [] Understanding these interactions is crucial for developing biocatalytic processes that utilize ionic liquids like [BMIM][OTf].

Q10: What are the environmental impacts of using [BMIM][OTf], and are there strategies to mitigate them?

A10: As with many ionic liquids, the environmental impact of [BMIM][OTf] requires careful consideration. While generally considered "greener" alternatives to volatile organic solvents, their potential toxicity and persistence in the environment remain concerns. Research is ongoing to develop biodegradable and less toxic ionic liquids and to optimize recycling and waste management strategies. [, ]

- Computational Chemistry and Modeling: Molecular dynamics simulations can provide valuable insights into the behavior of [BMIM][OTf] in different environments, including its interactions with solutes, surfaces, and biomolecules. [, , , ]

- Analytical Method Development and Validation: Developing accurate and reliable analytical methods is crucial for quantifying [BMIM][OTf] in various matrices, assessing its purity, and monitoring its presence in environmental samples. [, ]

- Structure-Activity Relationship (SAR) Studies: Investigating the impact of structural modifications to the cation or anion of [BMIM][OTf] on its physicochemical properties and biological activities is an active research area. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)